molecular formula C14H14O3 B2602627 Methyl (7-methoxy-1-naphthyl)acetate CAS No. 185336-03-2

Methyl (7-methoxy-1-naphthyl)acetate

Cat. No.: B2602627
CAS No.: 185336-03-2
M. Wt: 230.263
InChI Key: HPHUJOWZEKGVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (7-methoxy-1-naphthyl)acetate is an organic compound with the molecular formula C14H14O3. It is a derivative of naphthalene, characterized by a methoxy group at the 7th position and an acetate group at the 1st position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7-methoxy-1-naphthyl)acetate typically involves the esterification of 7-methoxy-1-naphthylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-methoxy-1-naphthyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: 7-methoxy-1-naphthylacetic acid.

    Reduction: 7-methoxy-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (7-methoxy-1-naphthyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl (7-methoxy-1-naphthyl)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The acetate group can undergo hydrolysis, releasing the active naphthyl moiety, which can then interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-naphthyl)acetate: Lacks the methoxy group, resulting in different reactivity and applications.

    Ethyl (7-methoxy-1-naphthyl)acetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

Methyl (7-methoxy-1-naphthyl)acetate is unique due to the presence of both the methoxy and acetate groups, which confer specific reactivity and potential applications not seen in its analogs. The combination of these functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(7-methoxynaphthalen-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-7-6-10-4-3-5-11(13(10)9-12)8-14(15)17-2/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUJOWZEKGVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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